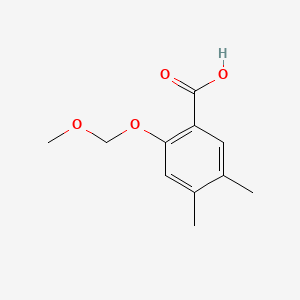
2-(Methoxymethoxy)-4,5-dimethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethoxy)-4,5-dimethylbenzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with methoxymethoxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethoxy)-4,5-dimethylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups using methoxymethyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethoxy)-4,5-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxymethoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(Methoxymethoxy)-4,5-dimethylbenzoic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in technology and manufacturing .
Mechanism of Action
The mechanism of action of 2-(Methoxymethoxy)-4,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoic acid: Similar in structure but lacks the methoxymethoxy and dimethyl groups.
4,5-Dimethylbenzoic acid: Similar but does not have the methoxymethoxy group.
2-Hydroxy-5-methoxyphenylphosphonic acid: Shares some structural similarities but has different functional groups.
Uniqueness
2-(Methoxymethoxy)-4,5-dimethylbenzoic acid is unique due to the presence of both methoxymethoxy and dimethyl groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(methoxymethoxy)-4,5-dimethylbenzoic acid |
InChI |
InChI=1S/C11H14O4/c1-7-4-9(11(12)13)10(5-8(7)2)15-6-14-3/h4-5H,6H2,1-3H3,(H,12,13) |
InChI Key |
OCPUGLRDVHNOAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)OCOC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















